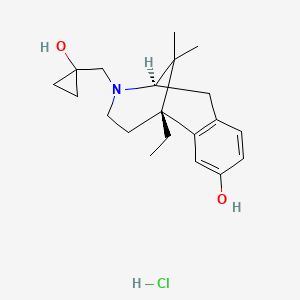

(-)-Bremazocine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-Bremazocine hydrochloride is a synthetic opioid compound known for its potent analgesic properties. It is a derivative of the benzomorphan class of opioids and has been studied for its potential use in pain management. Unlike traditional opioids, this compound exhibits a unique pharmacological profile, making it a subject of interest in both clinical and research settings.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Bremazocine hydrochloride involves several key steps:

Starting Material: The synthesis typically begins with the preparation of the benzomorphan core structure.

Functionalization: Various functional groups are introduced to the core structure through a series of chemical reactions, including alkylation, acylation, and reduction.

Final Step: The final step involves the conversion of the intermediate compound to this compound through a reaction with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to ensure efficient production.

化学反応の分析

Types of Reactions: (-)-Bremazocine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

Reduction: Reduction reactions can modify the functional groups on the benzomorphan core, altering the compound’s activity.

Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups to the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration typically involves nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学的研究の応用

(-)-Bremazocine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of benzomorphan derivatives.

Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.

Medicine: Research focuses on its potential as an analgesic with fewer side effects compared to traditional opioids.

Industry: this compound is used in the development of new pain management therapies and as a reference standard in analytical chemistry.

作用機序

(-)-Bremazocine hydrochloride exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the kappa-opioid receptor, leading to the inhibition of neurotransmitter release and modulation of pain signals. This interaction results in potent analgesic effects without the high risk of addiction associated with other opioids.

類似化合物との比較

Pentazocine: Another benzomorphan derivative with analgesic properties.

Butorphanol: A mixed agonist-antagonist opioid used for pain relief.

Nalbuphine: An opioid analgesic with mixed agonist-antagonist activity.

Uniqueness: (-)-Bremazocine hydrochloride is unique due to its high affinity for the kappa-opioid receptor and its ability to provide analgesia without significant risk of addiction. This sets it apart from other opioids, which primarily target the mu-opioid receptor and have a higher potential for abuse.

生物活性

(-)-Bremazocine hydrochloride is a potent kappa-opioid receptor agonist that has garnered significant attention for its analgesic properties and unique pharmacological profile. This article explores its biological activity, mechanisms of action, and comparative efficacy with other opioid compounds, supported by relevant research findings and data tables.

This compound primarily exerts its effects through selective binding to the kappa-opioid receptors (KOR) in the central nervous system (CNS). This interaction leads to the modulation of pain signals and neurotransmitter release, resulting in analgesic effects. Unlike traditional opioids that predominantly target mu-opioid receptors (MOR), (-)-Bremazocine exhibits a unique profile that minimizes the risk of addiction and respiratory depression commonly associated with MOR agonists .

Pharmacological Properties

Analgesic Activity

Research indicates that (-)-Bremazocine is three to four times more potent than morphine in analgesic effects, as demonstrated in various animal models such as the hot plate and tail flick tests. Its analgesic efficacy is attributed to its high affinity for KOR, which mediates pain relief without producing the euphoric effects associated with MOR agonists .

Diuretic Effects

In addition to its analgesic properties, (-)-Bremazocine also exhibits diuretic activity. This effect is primarily mediated through central mechanisms rather than peripheral actions, distinguishing it from other opioids that may have variable diuretic responses .

Comparative Analysis with Other Opioids

The following table summarizes the key pharmacological properties of (-)-Bremazocine compared to other opioid compounds:

| Compound | Receptor Affinity | Analgesic Potency (vs Morphine) | Diuretic Effect | Addiction Potential |

|---|---|---|---|---|

| (-)-Bremazocine | Kappa | 3-4x more potent | Yes | Low |

| Morphine | Mu | Baseline | Variable | High |

| Butorphanol | Mixed | Moderate | Yes | Moderate |

| Nalbuphine | Mixed | Lower than Morphine | Yes | Moderate |

Case Studies and Research Findings

- Animal Studies : In a study involving male rough-skinned newts, administration of (-)-Bremazocine resulted in a dose-dependent reduction in spontaneous locomotor activity, showcasing its CNS effects. Conversely, the opioid antagonist naloxone increased locomotor activity, highlighting the regulatory role of kappa-opioid receptors in motor function .

- Tolerance and Side Effects : Similar to morphine, repeated doses of (-)-Bremazocine can lead to tolerance regarding its analgesic effects. However, it does not produce significant physical or psychological dependence in animal models, making it a candidate for further exploration in pain management without the typical opioid-related side effects .

- Clinical Implications : The unique profile of (-)-Bremazocine suggests potential applications in treating chronic pain conditions where traditional opioids may pose risks of addiction or severe side effects. Ongoing research aims to further elucidate its therapeutic potential and optimize dosing strategies for clinical use .

特性

CAS番号 |

74100-60-0 |

|---|---|

分子式 |

C20H30ClNO2 |

分子量 |

351.9 g/mol |

IUPAC名 |

(1S)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |

InChI |

InChI=1S/C20H29NO2.ClH/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20;/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3;1H/t17?,20-;/m0./s1 |

InChIキー |

JNTDEEXUEKTYKU-FWCANSBWSA-N |

SMILES |

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl |

異性体SMILES |

CC[C@@]12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl |

正規SMILES |

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl |

同義語 |

(2R,6S)-6-Ethyl-1,2,3,4,5,6-hexahydro-3-[(1-hydroxycyclopropyl)methyl]-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol Hydrochloride; Bremazocine Hydrochloride; |

製品の起源 |

United States |

Q1: The provided abstract mentions the synthesis and resolution of both (+) and (-) enantiomers of Bremazocine. What is the significance of obtaining the optically pure (-)-Bremazocine hydrochloride?

A1: Many drugs are chiral molecules, meaning they exist in two forms that are mirror images of each other (like our hands). These enantiomers can have different biological activities. While the abstract doesn't explicitly state the reason for resolving the enantiomers, it is likely that this compound exhibits different pharmacological properties compared to its (+) counterpart. Obtaining the optically pure form allows for the investigation and isolation of the specific effects of this compound. Further research on the individual enantiomers helps determine if one enantiomer exhibits a better pharmacological profile, such as increased potency, selectivity for the kappa opioid receptor, or a more favorable side effect profile. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。